N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide
Description
N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound characterized by the presence of a piperidine ring substituted with a trifluoropropanoyl group and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O3S/c1-19(17,18)14-6-8-3-2-4-15(7-8)9(16)5-10(11,12)13/h8,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBWKQDPLRQXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,3,3-trifluoropropionic acid with piperidine to form the trifluoropropanoyl-piperidine intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the trifluoropropanoyl group or the methanesulfonamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanoyl group and the methanesulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Methanesulfonamide: A simpler sulfonamide compound with applications in medicinal chemistry.
Piperidine derivatives: A broad class of compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
N-[[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]methyl]methanesulfonamide is unique due to the combination of its trifluoropropanoyl and methanesulfonamide groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
